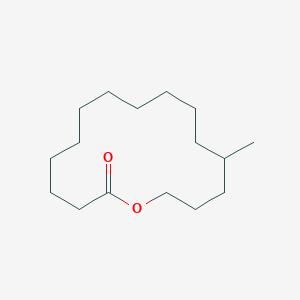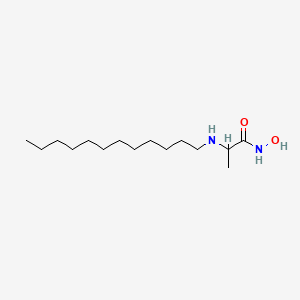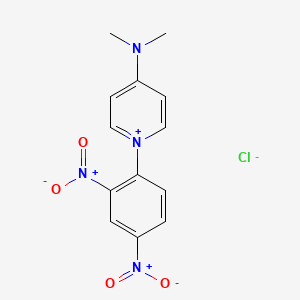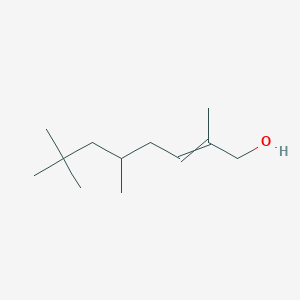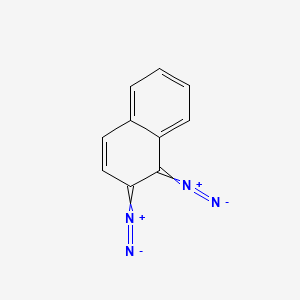
1,2-Bis(diazo)-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(diazo)-1,2-dihydronaphthalene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The diazo group is represented by the general structural formula R₂C=N₂. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of extensive research in organic chemistry.
Métodos De Preparación
The synthesis of 1,2-Bis(diazo)-1,2-dihydronaphthalene typically involves the reaction of a carbonyl group with hydrazine to form a hydrazone, followed by oxidation to yield the diazo compound . One common method involves the use of difluoroiodobenzene as the oxidizing agent. Industrial production methods are less common due to the compound’s instability and potential explosiveness, which makes large-scale synthesis challenging .
Análisis De Reacciones Químicas
1,2-Bis(diazo)-1,2-dihydronaphthalene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions typically yield hydrazones or amines.
Substitution: The diazo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like difluoroiodobenzene and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Bis(diazo)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(diazo)-1,2-dihydronaphthalene involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved are highly dependent on the specific reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
1,2-Bis(diazo)-1,2-dihydronaphthalene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, this compound is unique due to its naphthalene backbone, which imparts different reactivity and stability characteristics. Similar compounds include:
Diazomethane (CH₂N₂): Known for its high reactivity and use in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): Commonly used in cyclopropanation reactions and as a carbene source.
Propiedades
Número CAS |
114574-80-0 |
|---|---|
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1,2-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-12/h1-6H |
Clave InChI |
MCRHTDJFLUKMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=[N+]=[N-])C2=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


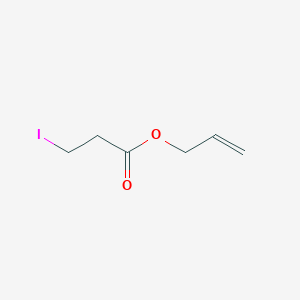
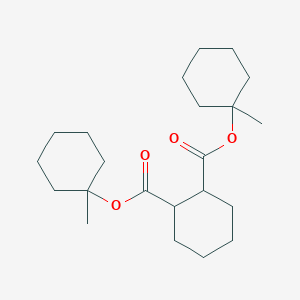
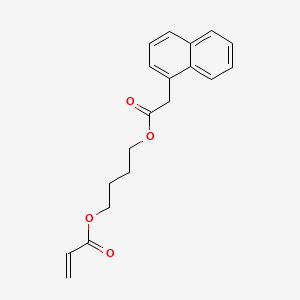
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
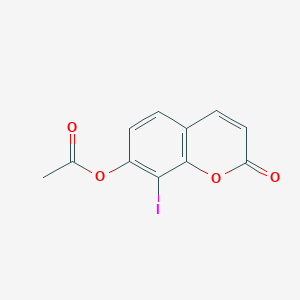
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
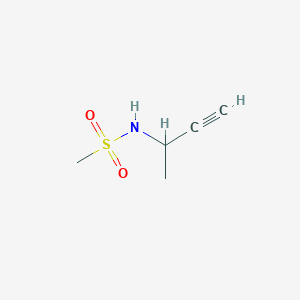
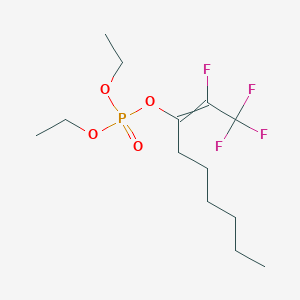
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
